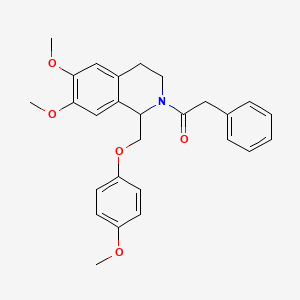

Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)-" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the annulation method, where a 3+2 cycloaddition reaction is used to form the pyrazole ring. For instance, the direct synthesis of substituted pyrazoles can be achieved through the reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride in acetic acid medium under reflux conditions, leading to compounds like ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Similarly, novel pyrazole derivatives can be synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, which are further characterized by spectroscopic methods .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single crystal X-ray diffraction studies. The crystal structure can be stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking interactions. For example, the crystal structure of a pyrazole derivative was found to be stabilized by C-H...O hydrogen bonds and π-π stacking interactions . The dihedral angles between the pyrazole and phenyl rings can vary, indicating the planarity or non-planarity of the compound, which can influence its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical transformations. For instance, the reaction of amines with ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate can yield a range of substituted amino propenoates. These compounds can further react with different reagents to afford diverse structures such as pyridopyrimidinones, pyranopyrandiones, and chromenediones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied using various spectroscopic methods, including NMR, mass, UV-Vis, and CHN analysis. Theoretical calculations such as DFT can be used to predict properties like HOMO/LUMO energies, molecular electrostatic potential, and Mulliken population analysis, which can be compared with experimental data to validate the theoretical models . The antibacterial activity of these compounds can be evaluated in vitro, and some derivatives have shown promising results against both Gram-positive and Gram-negative bacteria . Additionally, the hydrogen bonding patterns in the crystal structures can influence the physical properties and the stability of the compounds .

Scientific Research Applications

Hydrogen-bonded Chains and Molecular Structure

Researchers have examined molecules closely related to "Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)-", such as compounds with chloro, methyl, and methoxyphenyl substituents. These studies reveal how such molecules are linked into chains by hydrogen bonds, showcasing their potential in crystallography and material science for designing molecules with specific structural properties (Trilleras et al., 2005).

Synthesis and Reactivity

The synthesis and properties of various compounds bearing the propenone core have been explored, including their reactivity and potential as building blocks in organic synthesis. For instance, the synthesis of novel fluorescent chemosensors for metal ion detection, based on pyrazoline compounds, demonstrates the utility of these structures in creating sensitive and selective sensors for applications in environmental monitoring and bioimaging (Rangasamy & Vandana, 2018).

Antitumor Activity

Some glycoside derivatives of ferrocenyl-chalcones and ferrocenyl-pyrazolines, which share a structural motif with the propenone of interest, have been investigated for their in vitro antitumor activity. These studies highlight the potential of such compounds in medicinal chemistry, particularly in developing new therapies for cancer (Zsoldos-Mády et al., 2006).

Molecular Docking and Quantum Chemical Calculations

The molecular structure, spectroscopic data, and theoretical studies, including molecular docking and quantum chemical calculations, have been conducted on compounds structurally related to "Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)-". These studies offer insights into the electronic structure and potential biological interactions of such compounds, suggesting applications in the development of pharmaceuticals and materials science (Viji et al., 2020).

Environmental and Biological Applications

Investigations into the degradation of bisphenol-A and related compounds, which share phenolic and propenone structural elements, highlight the environmental relevance of these studies. The research focuses on biodegradation processes and the environmental fate of synthetic organic compounds, underscoring the importance of understanding and mitigating the impact of chemical pollutants (Kang et al., 2007).

properties

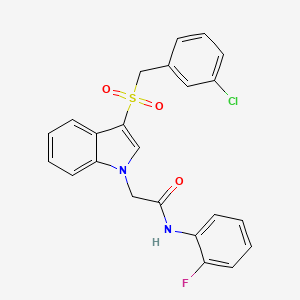

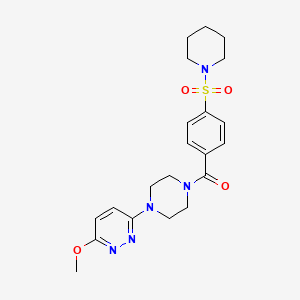

IUPAC Name |

(E)-3-(1-ethylpyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-16-10-11(9-15-16)7-8-14(18)12-5-3-4-6-13(12)17/h3-10,17H,2H2,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITCXRYFGAKILJ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C=CC(=O)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C=N1)/C=C/C(=O)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2541891.png)

![7-{[(2-Chlorobenzyl)oxy]methyl}-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2541893.png)

![N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]but-2-ynamide](/img/structure/B2541896.png)

![3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2541900.png)

![5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2541901.png)